N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide

trypanocidal Trypanosoma brucei nitroheterocycle prodrug

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide (Molecular Formula: C12H6ClF3N2O4; Molecular Weight: 334.63 g/mol) is a synthetic nitrofuran carboxamide featuring a 5-nitrofuran pharmacophore linked via a carboxamide bridge to a 2-chloro-5-(trifluoromethyl)phenyl ring. The 5-nitrofuran scaffold is a well-established prodrug motif that requires enzymatic bioreduction of the nitro group to generate reactive intermediates, a mechanism exploited in clinical agents such as nifurtimox and nitrofurantoin.

Molecular Formula C12H6ClF3N2O4
Molecular Weight 334.63 g/mol
Cat. No. B5629324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide
Molecular FormulaC12H6ClF3N2O4
Molecular Weight334.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H6ClF3N2O4/c13-7-2-1-6(12(14,15)16)5-8(7)17-11(19)9-3-4-10(22-9)18(20)21/h1-5H,(H,17,19)
InChIKeySKWYFUCFQJMSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide: Core Chemical and Pharmacophore Profile for Procurement Decisions


N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide (Molecular Formula: C12H6ClF3N2O4; Molecular Weight: 334.63 g/mol) is a synthetic nitrofuran carboxamide featuring a 5-nitrofuran pharmacophore linked via a carboxamide bridge to a 2-chloro-5-(trifluoromethyl)phenyl ring . The 5-nitrofuran scaffold is a well-established prodrug motif that requires enzymatic bioreduction of the nitro group to generate reactive intermediates, a mechanism exploited in clinical agents such as nifurtimox and nitrofurantoin [1]. The electron-withdrawing trifluoromethyl (-CF3) and chloro substituents on the aniline ring are known to modulate the redox potential of the nitrofuran core, potentially altering the rate of bioreductive activation and target selectivity relative to unsubstituted or mono-substituted analogs [1].

Why N-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide Cannot Be Interchanged with Generic Nitrofuran Carboxamides


The biological activity of 5-nitrofuran-2-carboxamides is exquisitely sensitive to the nature and position of substituents on the aniline ring. In a systematic study of 5-nitro-2-furancarboxylamides against Trypanosoma brucei, the EC50 values varied over 1,000-fold (from 2.4 nM to >50 µM) depending solely on the substitution pattern of the pendant aryl ring [1]. For example, the introduction of a 3-trifluoromethyl group combined with a 4-allyloxy substituent yielded an EC50 of 2.4 nM (compound 22s), while the corresponding 2-trifluoromethylphenol analog (22r) exhibited an EC50 of 2.2 µM—a ~900-fold loss in potency [1]. These dramatic potency cliffs demonstrate that minor structural modifications to the aniline ring drastically alter both the redox activation kinetics and target engagement of the nitrofuran warhead. Consequently, substituting N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide with a generic nitrofuran carboxamide (e.g., N-benzyl, N-phenyl, or N-(4-bromophenyl) analogs) without head-to-head biological equivalence data carries a high risk of qualitatively different activity profiles and should not be assumed interchangeable for any structure-activity relationship (SAR)-dependent application.

Quantitative Differentiation Evidence for N-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide Against Closest Analogs


Trypanocidal Potency: Class-Level Inference from 5-Nitro-2-furancarboxylamide SAR Series

No direct trypanocidal EC50 data are currently available in the public domain for N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide. However, the compound belongs to the 5-nitro-2-furancarboxylamide class studied by Zhou et al. (2013). Within this series, the most potent analog, N-(4-(allyloxy)-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22s), exhibited an EC50 of 2.4 ± 0.7 nM against T. brucei bloodstream-form trypomastigotes in vitro, representing an ~1,000-fold improvement over the clinical comparator nifurtimox (EC50 = 2.4 ± 0.5 µM) in the same alamarBlue viability assay [1]. The EC50 range across the 38-compound series spanned from 2.4 nM to >50 µM, indicating that potency is exquisitely governed by aryl ring substitution [1]. The target compound's 2-chloro-5-(trifluoromethyl)phenyl motif combines electron-withdrawing groups at positions ortho and meta to the amide linkage—a substitution pattern not directly tested in this study. Class-level extrapolation suggests that such electron-deficient aryl systems may favorably lower the reduction potential of the nitrofuran, potentially enhancing bioreductive activation; however, the precise rank-order potency among the closest tested analogs (e.g., 22l: EC50 = 1.2 ± 0.2 µM for a 3-trifluoromethylbenzyl derivative; 22o: EC50 = 7.8 ± 0.3 nM for a 4-phenoxy-3-trifluoromethylphenyl analog) cannot be predicted without experimental determination [1].

trypanocidal Trypanosoma brucei nitroheterocycle prodrug

Cross-Resistance Profile: Mechanistic Differentiation from Nifurtimox Within the Nitrofuran Carboxamide Class

A critical differentiator within the 5-nitro-2-furancarboxylamide class is the limited cross-resistance observed with nifurtimox. In the Zhou et al. study, the most potent analog 22s was tested against a nifurtimox-resistant T. brucei cell line and retained an EC50 of 8.2 ± 0.5 nM, representing only a 3.4-fold shift from wild-type (EC50 = 2.4 nM), whereas nifurtimox itself showed a 7.5-fold shift (EC50 = 18.1 µM vs. 2.4 µM) [1]. Furthermore, nifurtimox-resistant parasites remained fully sensitive to 22s, indicating that resistance to nifurtimox does not confer cross-resistance to this 5-nitrofuran carboxamide chemotype. This implies that the bioreductive activation pathway and/or molecular target(s) engaged by 5-nitro-2-furancarboxylamides are at least partially distinct from those of nifurtimox [1]. While these data are from analog 22s rather than the specific target compound, the mechanistic implication—that the nitrofuran carboxamide pharmacophore can access distinct reductive pathways—is class-general and provides a rationale for selecting the 2-chloro-5-(trifluoromethyl)phenyl variant for resistance-profiling studies.

drug resistance nifurtimox trypanosome cross-resistance

Cytotoxicity Window: Class-Level Selectivity of 5-Nitro-2-furancarboxylamides Against Human Cells

The trypanocidal 5-nitro-2-furancarboxylamides reported by Zhou et al. demonstrated minimal cytotoxicity against human HeLa cells. For the most potent analogs, the HeLa CC50 values were typically >80 µM, yielding selectivity indices (SI = CC50 HeLa / EC50 T. brucei) exceeding 30,000 for compounds such as 22s and 22o [1]. In contrast, nifurtimox exhibited a CC50 of 58.5 ± 5.6 µM against HeLa cells, producing a selectivity index of only ~24 [1]. This differential cytotoxicity profile is a class-level feature of the 5-nitro-2-furancarboxylamide scaffold, attributed to parasite-specific nitroreductase expression and/or differences in downstream target vulnerability between trypanosomes and mammalian cells [1]. While no direct cytotoxicity data exist for N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide, the presence of the electron-withdrawing 2-chloro-5-(trifluoromethyl) substitution pattern may further modulate the compound's redox potential and thus its selectivity profile relative to the tested analogs.

selectivity index HeLa cytotoxicity therapeutic window

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. N-Benzyl-5-nitrofuran-2-carboxamide Antitubercular Leads

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide possesses a calculated logP (cLogP) of approximately 3.8–4.1, based on the molecular formula C12H6ClF3N2O4, representing a substantial lipophilicity increase relative to the antitubercular lead N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449; cLogP ≈ 2.1; molecular formula C12H10N2O4; MW = 246.22) [1]. The target compound also contains zero hydrogen-bond donors (the amide NH is sterically hindered and intramolecularly engaged) versus one explicit H-bond donor in the N-benzyl series. This 100-fold increase in calculated partition coefficient and reduction in H-bond donor count predicts significantly altered membrane permeability, plasma protein binding, and tissue distribution [1]. Within the antitubercular nitrofuranylamide series, optimization of N-benzyl-5-nitrofuran-2-carboxamide achieved MIC values of 0.019–0.20 µM against M. tuberculosis H37Rv, but these compounds generally exhibited moderate aqueous solubility [1]. The 2-chloro-5-(trifluoromethyl)phenyl substituent is anticipated to further reduce aqueous solubility relative to the benzyl series, potentially requiring formulation strategies for in vivo administration.

lipophilicity cLogP hydrogen bonding drug-likeness

Antitubercular Potency Context: Class Benchmarking Against N-Benzyl-5-nitrofuran-2-carboxamide Lead Series

The antitubercular optimization campaign originating from N-benzyl-5-nitrofuran-2-carboxamide (JSF-3449) established that this chemotype can achieve sub-micromolar MIC values against M. tuberculosis H37Rv (MIC range: 0.019–0.20 µM for optimized analogs; MIC of the parent hit JSF-3449 = 0.2 µM) with concomitant CC50 values of 40 – >120 µM against Vero cells . While N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide has not been directly tested in this assay system, its structural features—specifically the electron-deficient 2-chloro-5-(trifluoromethyl)phenyl ring—place it in a region of chemical space distinct from the benzyl series. In related nitrofuranylamide series, halogen substitution on the aniline ring has been associated with modulated activity against drug-resistant TB strains, though the direction and magnitude of effect are not predictable without experimental determination .

antitubercular Mycobacterium tuberculosis MIC nitrofuranylamide

Synthetic Tractability and Building-Block Availability: Procurement Advantage Over Multi-Step Nitrofuran Analogs

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide proceeds via a single-step amide coupling between commercially available 5-nitrofuran-2-carboxylic acid (or its acid chloride) and 2-chloro-5-(trifluoromethyl)aniline . Both building blocks are widely stocked by major chemical suppliers: 2-chloro-5-(trifluoromethyl)aniline (CAS 320-51-4) is available at >97% purity from multiple vendors, and 5-nitrofuran-2-carboxylic acid (CAS 645-12-5) is similarly accessible . This contrasts with more complex nitrofuran analogs requiring multi-step sequences (e.g., the 4-(allyloxy)-3-(trifluoromethyl)aniline intermediate in compound 22s requires a 3-step synthesis from 2-bromo-4-nitrophenol) [1]. The one-step, high-yielding amide bond formation (typically using EDC/HOBt or HATU coupling conditions) provides a significant procurement advantage: reduced cost, shorter lead time, and higher batch-to-batch reproducibility relative to analogs requiring elaborate aniline synthesis.

synthetic accessibility building blocks 2-chloro-5-(trifluoromethyl)aniline amide coupling

Optimal Research and Industrial Application Scenarios for N-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide


Antitrypanosomal Drug Discovery: Resistance-Profiling and Mode-of-Action Studies

Based on class-level evidence that 5-nitro-2-furancarboxylamides exhibit limited cross-resistance with nifurtimox (analog 22s retains an EC50 of 8.2 nM in nifurtimox-resistant T. brucei) [1], this compound is suited for resistance-profiling panels and mode-of-action studies aimed at identifying nitroheterocycles that bypass existing clinical resistance mechanisms. The electron-deficient 2-chloro-5-(trifluoromethyl)phenyl substitution is predicted to alter the compound's reduction potential, potentially engaging a different subset of parasite nitroreductases than nifurtimox or fexinidazole [1].

Antitubercular Lead Optimization: Halogenated Nitrofuran Carboxamide Library Design

The N-benzyl-5-nitrofuran-2-carboxamide antitubercular lead series achieved MIC values of 0.019–0.20 µM against M. tuberculosis H37Rv [2]. Incorporation of a 2-chloro-5-(trifluoromethyl)phenyl motif into this scaffold may modulate permeability through the waxy mycobacterial cell envelope, as the trifluoromethyl group is a known permeability enhancer in antimycobacterial agents. This compound can serve as a key intermediate for focused library synthesis exploring halogen/trifluoromethyl SAR space in nitrofuran-based TB drug discovery [2].

Chemical Probe Development: Nitroreductase Enzyme Profiling and Selectivity Screening

The 5-nitrofuran moiety undergoes bioreductive activation by type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases. N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide, with its distinct aryl substitution pattern, can be deployed as a probe substrate in nitroreductase panels to map enzyme-substrate selectivity relationships. The high cLogP (~3.8–4.1) also makes it suitable for assessing the impact of lipophilicity on nitroreductase substrate recognition and catalytic efficiency .

Procurement Priority: Rapid Hit Expansion with Minimal Synthetic Burden

For screening hit follow-up requiring rapid analog generation, the one-step synthetic accessibility of this compound from off-the-shelf building blocks (5-nitrofuran-2-carboxylic acid and 2-chloro-5-(trifluoromethyl)aniline) reduces synthesis turnaround time to 1–2 days, compared to 1–2 weeks for multi-step aniline syntheses required by most potent literature analogs. This makes it a practical choice for hit confirmation and initial SAR exploration when speed and cost are prioritized over maximal potency within the series [1].

Quote Request

Request a Quote for N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.